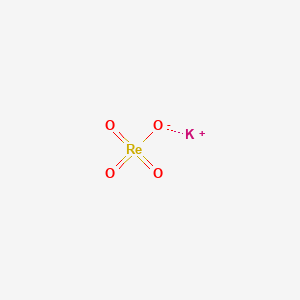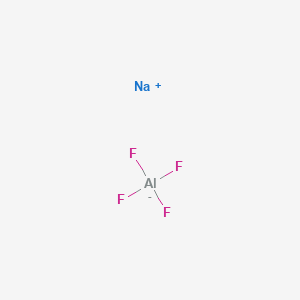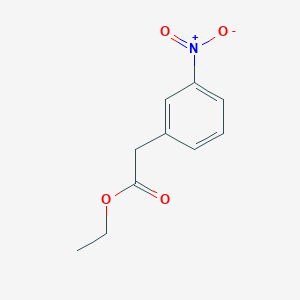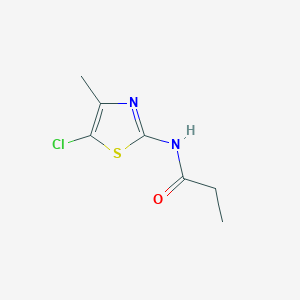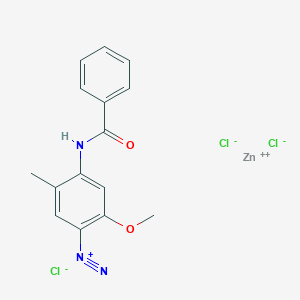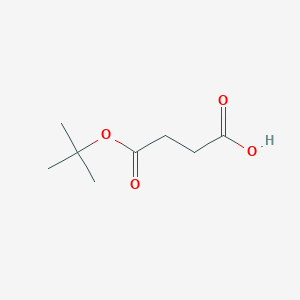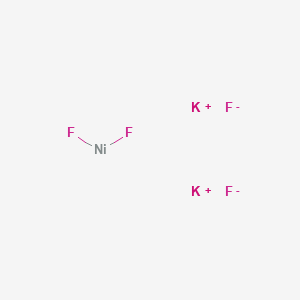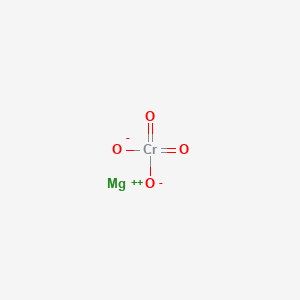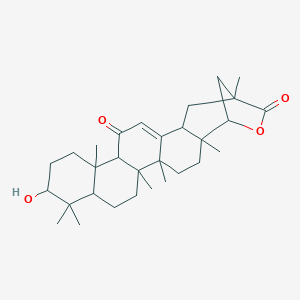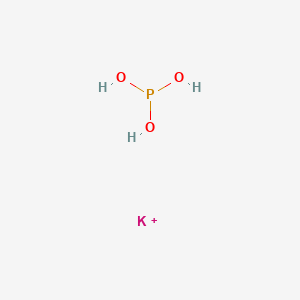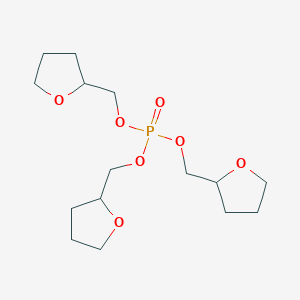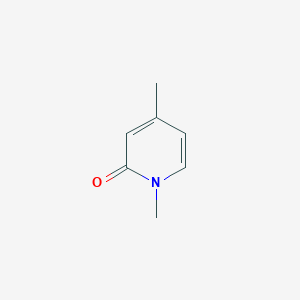
1,4-Dimethyl-1,2-dihydropyridine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,2-dihydropyridine-2-one is a heterocyclic organic compound with a pyridinone core structure. This compound is characterized by the presence of two methyl groups at the 1 and 4 positions of the pyridinone ring. It is known for its versatile chemical properties and has found applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dimethyl-1,2-dihydropyridine-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-2-pyridone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dimethyl-1,2-dihydropyridine-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the pyridinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol at low temperatures.
Substitution: Various electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Introduction of alkyl, acyl, or other functional groups at specific positions on the pyridinone ring.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,2-dihydropyridine-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-1,2-dihydropyridine-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
2(1H)-Pyridinone, 1-methyl-: Lacks the additional methyl group at the 4 position, resulting in different chemical and biological properties.
2(1H)-Pyridinone, 4-methyl-: Similar structure but with only one methyl group at the 4 position.
2(1H)-Pyridinone: The parent compound without any methyl substitutions.
Uniqueness: 1,4-Dimethyl-1,2-dihydropyridine-2-one is unique due to the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its stability, solubility, and overall biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
15031-42-2 |
|---|---|
Molekularformel |
C7H9NO |
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
1,4-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8(2)7(9)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
IUHPZLHUCOTVJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C=C1)C |
Kanonische SMILES |
CC1=CC(=O)N(C=C1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

